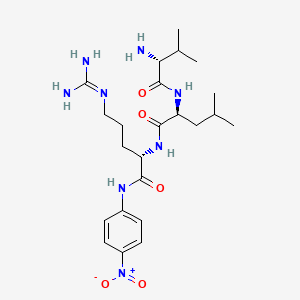

Val-Leu-Arg-p-nitroanilida

Descripción general

Descripción

Val-Leu-Arg-p-nitroanilide is a chromogenic substrate commonly used in biochemical assays to measure the activity of proteolytic enzymes, particularly glandular kallikreins. The compound’s molecular formula is C23H38N8O5, and it has a molecular weight of 506.60 g/mol. It is known for its sensitivity and selectivity in enzyme assays, making it a valuable tool in various scientific research fields.

Aplicaciones Científicas De Investigación

Val-Leu-Arg-p-nitroanilide is widely used in scientific research for its role as a chromogenic substrate in enzyme assays. Its applications include:

Chemistry: Used to study the kinetics and specificity of proteolytic enzymes.

Biology: Employed in assays to measure enzyme activity in biological samples, such as human and rat urinary kallikreins.

Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities.

Industry: Applied in quality control processes to ensure the activity of enzyme preparations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

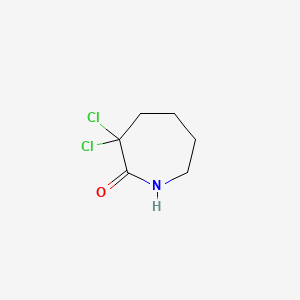

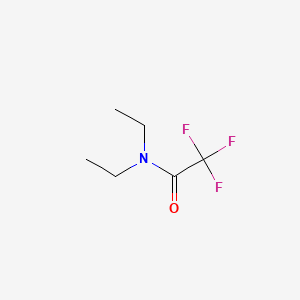

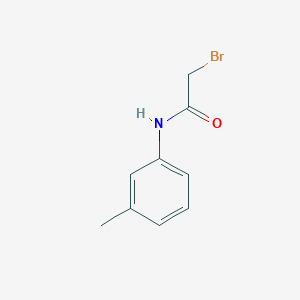

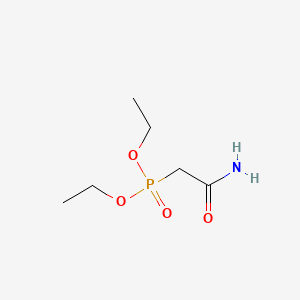

The preparation of Val-Leu-Arg-p-nitroanilide involves the solid-phase synthesis method. This method is preferred due to the low nucleophilicity of the amino group of p-nitroaniline . The synthesis begins with the coupling of Nα-, NG-protected arginine with a resin-bound 5-amino-2-nitrobenzoic acid (Anb5,2) using phosphoryl chloride as the coupling agent . The resulting intermediate is then coupled with valine and leucine residues to form the final product .

Industrial Production Methods

Industrial production of Val-Leu-Arg-p-nitroanilide follows cGMP (current Good Manufacturing Practice) guidelines to ensure high purity and quality. The production process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to maintain the compound’s integrity.

Análisis De Reacciones Químicas

Types of Reactions

Val-Leu-Arg-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically.

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of specific proteolytic enzymes such as human urinary kallikrein . The reaction conditions include an aqueous buffer solution at an optimal pH for enzyme activity .

Major Products Formed

The major product formed from the hydrolysis of Val-Leu-Arg-p-nitroanilide is p-nitroaniline, which is a chromogenic compound that can be measured to determine enzyme activity .

Mecanismo De Acción

The mechanism of action of Val-Leu-Arg-p-nitroanilide involves its hydrolysis by proteolytic enzymes. The enzyme binds to the substrate and cleaves the peptide bond between the arginine and p-nitroaniline residues . This reaction releases p-nitroaniline, which can be quantified to measure enzyme activity . The molecular targets include the active sites of proteolytic enzymes, and the pathways involved are those related to enzyme catalysis and substrate binding .

Comparación Con Compuestos Similares

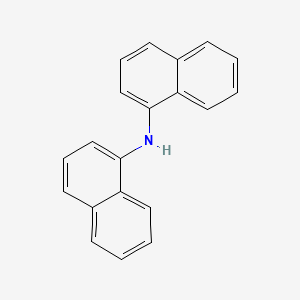

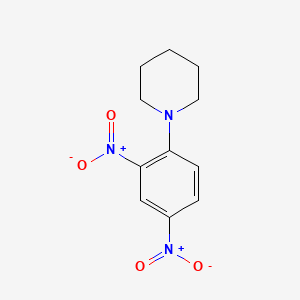

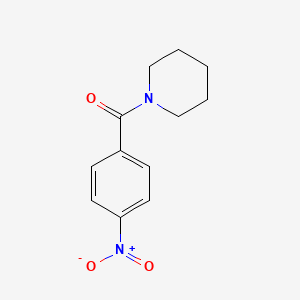

Val-Leu-Arg-p-nitroanilide is unique due to its high sensitivity and selectivity as a chromogenic substrate. Similar compounds include:

N-Benzoyl-Phe-Val-Arg-p-nitroanilide: Another chromogenic substrate with similar applications but different enzyme specificity.

D-Ile-Pro-Arg-p-nitroanilide: Used in assays for different proteolytic enzymes.

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: A substrate for measuring the activity of chymotrypsin-like enzymes.

These compounds share the common feature of releasing p-nitroaniline upon hydrolysis, but they differ in their enzyme specificity and applications .

Propiedades

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N8O5/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27)/t17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKZJCICBFSACN-GBESFXJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215108 | |

| Record name | Val-Leu-Arg-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64816-14-4 | |

| Record name | Val-Leu-Arg-p-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064816144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Val-Leu-Arg-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

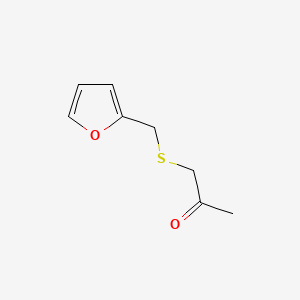

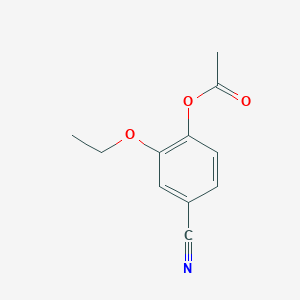

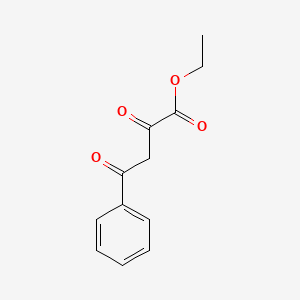

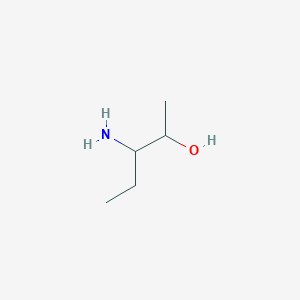

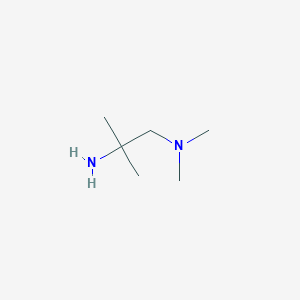

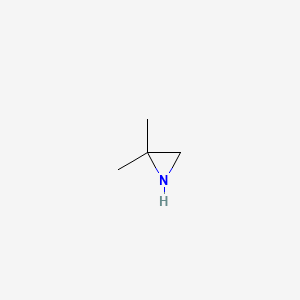

Retrosynthesis Analysis

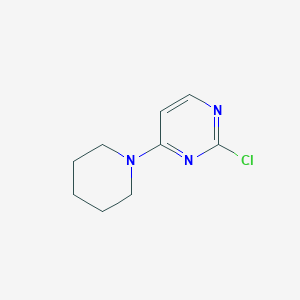

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.